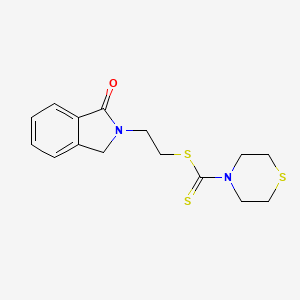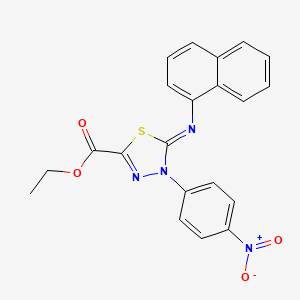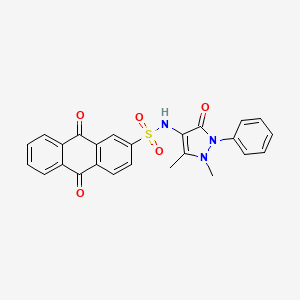![molecular formula C23H18N2O4S B11533297 3-{5-[(E)-{(2Z)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11533297.png)
3-{5-[(E)-{(2Z)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-{[(2Z,5E)-2-[(2,4-DIMETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a combination of aromatic rings, a thiazolidinone moiety, and a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(2Z,5E)-2-[(2,4-DIMETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable aldehyde with a thioamide under acidic or basic conditions to form the thiazolidinone ring.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with an appropriate furan derivative.
Attachment of the Benzoic Acid Group: The final step involves the coupling of the intermediate with a benzoic acid derivative under conditions that promote esterification or amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-{[(2Z,5E)-2-[(2,4-DIMETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.
Applications De Recherche Scientifique
3-(5-{[(2Z,5E)-2-[(2,4-DIMETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Materials Science: Its aromatic and heterocyclic components may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 3-(5-{[(2Z,5E)-2-[(2,4-DIMETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could interact with genetic material, influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-{[(2Z,5E)-2-[(2,5-DIMETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
- 4-{[(2Z,5E)-3-(3,5-DIMETHYLPHENYL)-2-[(3,5-DIMETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID
Uniqueness
The uniqueness of 3-(5-{[(2Z,5E)-2-[(2,4-DIMETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C23H18N2O4S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
3-[5-[(E)-[2-(2,4-dimethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C23H18N2O4S/c1-13-6-8-18(14(2)10-13)24-23-25-21(26)20(30-23)12-17-7-9-19(29-17)15-4-3-5-16(11-15)22(27)28/h3-12H,1-2H3,(H,27,28)(H,24,25,26)/b20-12+ |
Clé InChI |
PIZVGVHULWZVHV-UDWIEESQSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/S2)C |
SMILES canonique |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[(2-phenyl-1,3-oxazole-4,5-diyl)bis(methanediylsulfanediyl)]bis(6-methyl-1,2,4-triazin-5(4H)-one)](/img/structure/B11533238.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11533245.png)
![2-bromo-4-nitro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11533251.png)
![(5Z)-1-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11533258.png)


![N-(4-bromophenyl)-6-[(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11533266.png)

![4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11533278.png)
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxybenzohydrazide](/img/structure/B11533290.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11533307.png)
![N-(3-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)pentanamide](/img/structure/B11533309.png)
![(3Z)-3-[(3-fluorophenyl)imino]-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11533312.png)
